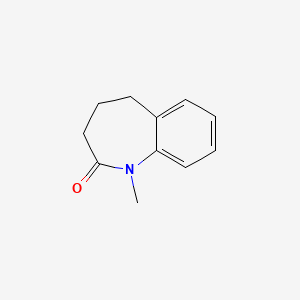

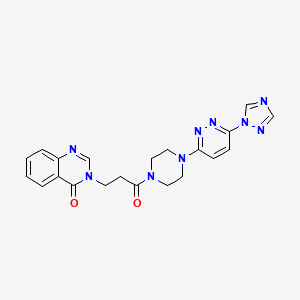

![molecular formula C6H14ClNO3 B2479994 [(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride CAS No. 2260917-59-5](/img/structure/B2479994.png)

[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2260917-59-5 . It has a molecular weight of 183.63 . The IUPAC name for this compound is ((2S,6S)-morpholine-2,6-diyl)dimethanol hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO3.ClH/c8-3-5-1-7-2-6(4-9)10-5;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 . This code provides a specific string of characters that represents the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .

Aplicaciones Científicas De Investigación

Stereoselective Synthesis

- The compound has been utilized in stereoselective synthesis. A study by Marlin (2017) described the synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols from chiral epoxides. This process involved oxazolidinone formation and intramolecular epoxide opening, followed by cyclisation to form the morpholine ring (Marlin, 2017).

Chiral Synthesis

- Prabhakaran et al. (2004) conducted chiral synthesis of related morpholine compounds. They synthesized (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, highlighting the compound's potential as a precursor for norepinephrine reuptake inhibitors (Prabhakaran, Majo, Mann, & Kumar, 2004).

Antioxidative and Anti-inflammatory Properties

- A morpholine alkaloid with antioxidative and anti-inflammatory properties was isolated from red seaweed Gracilaria opuntia, as reported by Makkar and Chakraborty (2018). This compound showed significant free radical scavenging activities and inhibited cyclooxygenase-2 and lipoxygenase, indicating its potential for therapeutic applications (Makkar & Chakraborty, 2018).

Chemical Characterization

- Studies like the one by Hou et al. (2013) have explored the chemical characterization and reactivity of compounds involving morpholine structures. They investigated mononuclear O,N-chelated vanadium complexes with morpholine, providing insights into potential applications in chemical synthesis (Hou, Bi, Wu, & Han, 2013).

Antibacterial Activity

- Isakhanyan et al. (2014) synthesized tertiary aminoalkanols hydrochlorides, including morpholine derivatives, and evaluated their antibacterial activities. This highlights the compound's role in developing new antibacterial agents (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014).

Nanoparticle Synthesis

- Pushpanathan and Kumar (2014) utilized a hetero bicyclic compound including a morpholine structure for the synthesis and characterization of zinc nanoparticles, indicating its role in nanotechnology (Pushpanathan & Kumar, 2014).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent specific safety precautions that should be taken when handling this compound.

Propiedades

IUPAC Name |

[(2S,6S)-6-(hydroxymethyl)morpholin-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c8-3-5-1-7-2-6(4-9)10-5;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPBNYDWCQRMMC-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1)CO)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@@H](CN1)CO)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2479916.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2479918.png)

![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2479920.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)